Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate
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Overview
Description
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetrahydro-2H-pyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method involves the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or other derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism by which Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate exerts its effects depends on the specific context of its use. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The tetrahydro-2H-pyran ring may also interact with biological targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)butanoate: Similar structure with an additional carbon in the alkyl chain.
Ethyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)pentanoate: Similar structure with a longer alkyl chain.
Uniqueness
Methyl 2-methyl-3-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to its specific combination of a tetrahydro-2H-pyran ring and a methyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-methyl-3-(oxan-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(10(11)12-2)7-9-3-5-13-6-4-9/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEKRFVETQODIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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